Cas no 1503315-56-7 (1-1-(3-methylthiophen-2-yl)cyclopropylethan-1-one)
1-1-(3-methylthiophen-2-yl)cyclopropylethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-1-(3-methylthiophen-2-yl)cyclopropylethan-1-one
- EN300-1812596
- 1503315-56-7
- 1-[1-(3-methylthiophen-2-yl)cyclopropyl]ethan-1-one
-
- Inchi: 1S/C10H12OS/c1-7-3-6-12-9(7)10(4-5-10)8(2)11/h3,6H,4-5H2,1-2H3
- InChI Key: IZXZXVCSIAHXHD-UHFFFAOYSA-N
- SMILES: S1C=CC(C)=C1C1(C(C)=O)CC1
Computed Properties
- Exact Mass: 180.06088618g/mol
- Monoisotopic Mass: 180.06088618g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 45.3Ų
1-1-(3-methylthiophen-2-yl)cyclopropylethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1812596-0.05g |
1-[1-(3-methylthiophen-2-yl)cyclopropyl]ethan-1-one |
1503315-56-7 | 0.05g |
$1140.0 | 2023-09-19 | ||
| Enamine | EN300-1812596-0.1g |
1-[1-(3-methylthiophen-2-yl)cyclopropyl]ethan-1-one |
1503315-56-7 | 0.1g |
$1195.0 | 2023-09-19 | ||
| Enamine | EN300-1812596-0.25g |
1-[1-(3-methylthiophen-2-yl)cyclopropyl]ethan-1-one |
1503315-56-7 | 0.25g |
$1249.0 | 2023-09-19 | ||
| Enamine | EN300-1812596-0.5g |
1-[1-(3-methylthiophen-2-yl)cyclopropyl]ethan-1-one |
1503315-56-7 | 0.5g |
$1302.0 | 2023-09-19 | ||
| Enamine | EN300-1812596-1.0g |
1-[1-(3-methylthiophen-2-yl)cyclopropyl]ethan-1-one |
1503315-56-7 | 1g |
$1357.0 | 2023-06-01 | ||
| Enamine | EN300-1812596-2.5g |
1-[1-(3-methylthiophen-2-yl)cyclopropyl]ethan-1-one |
1503315-56-7 | 2.5g |
$2660.0 | 2023-09-19 | ||
| Enamine | EN300-1812596-5.0g |
1-[1-(3-methylthiophen-2-yl)cyclopropyl]ethan-1-one |
1503315-56-7 | 5g |
$3935.0 | 2023-06-01 | ||
| Enamine | EN300-1812596-10.0g |
1-[1-(3-methylthiophen-2-yl)cyclopropyl]ethan-1-one |
1503315-56-7 | 10g |
$5837.0 | 2023-06-01 | ||
| Enamine | EN300-1812596-1g |
1-[1-(3-methylthiophen-2-yl)cyclopropyl]ethan-1-one |
1503315-56-7 | 1g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1812596-5g |
1-[1-(3-methylthiophen-2-yl)cyclopropyl]ethan-1-one |
1503315-56-7 | 5g |
$3935.0 | 2023-09-19 |
1-1-(3-methylthiophen-2-yl)cyclopropylethan-1-one Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on 1-1-(3-methylthiophen-2-yl)cyclopropylethan-1-one
Introduction to 1-1-(3-methylthiophen-2-yl)cyclopropylethan-1-one (CAS No. 1503315-56-7) and Its Emerging Applications in Chemical Biology
1-1-(3-methylthiophen-2-yl)cyclopropylethan-1-one, identified by the chemical identifier CAS No. 1503315-56-7, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This heterocyclic ketone combines a thiophene ring with a cyclopropyl moiety, creating a molecular framework that exhibits promising biological activities. The compound's distinct structural motifs have positioned it as a valuable scaffold for the development of novel therapeutic agents, particularly in the realms of oncology and anti-inflammatory research.
The thiophene core of 1-1-(3-methylthiophen-2-yl)cyclopropylethan-1-one is a well-documented pharmacological scaffold, known for its ability to interact with various biological targets. Thiophenes are prevalent in numerous natural products and pharmaceuticals, owing to their stability and versatility in forming hydrogen bonds and π-stacking interactions. The presence of a methylthiophenyl substituent further enhances the compound's potential by introducing additional electronic and steric effects that can modulate its biological activity.
Complementing the thiophene moiety, the cyclopropyl group in 1-1-(3-methylthiophen-2-yl)cyclopropylethan-1-one contributes to its molecular rigidity, which can be advantageous in binding to protein targets with high specificity. Cyclopropane derivatives are increasingly recognized for their role in drug design due to their ability to impose conformational constraints, thereby improving binding affinity and selectivity. The combination of these structural elements makes this compound a compelling candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry have enabled the systematic screening of such compounds for their potential biological activities. Virtual screening approaches, coupled with molecular docking simulations, have been employed to predict the binding interactions of 1-1-(3-methylthiophen-2-yl)cyclopropylethan-1-one with key biological targets. Preliminary studies suggest that this compound exhibits inhibitory activity against several enzymes implicated in cancer progression, including kinases and proteases. These findings align with the growing interest in developing small-molecule inhibitors that target aberrant signaling pathways in malignancies.
In the context of oncology research, the structural features of 1-1-(3-methylthiophen-2-yl)cyclopropylethan-1-one make it an attractive candidate for further investigation as an antitumor agent. The thiophene ring can engage in redox-sensitive interactions, which are relevant to cancer cell metabolism, while the cyclopropyl group provides steric hindrance that may enhance target selectivity. Additionally, the compound's ability to cross cell membranes efficiently suggests its potential as an orally bioavailable therapeutic.
Beyond oncology, 1-1-(3-methylthiophen-2-yl)cyclopropylethan-1-one has shown promise in preclinical models as an anti-inflammatory agent. Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and metabolic syndromes. The compound's interaction with inflammatory mediators has been explored through both in vitro and ex vivo assays, revealing mechanisms that may contribute to its therapeutic potential. These studies highlight the compound's dual functionality as a modulator of both cancer-related and inflammatory pathways.
The synthesis of 1-1-(3-methylthiophen-2-yl)cyclopropylethan-1-one involves multi-step organic transformations that highlight its synthetic accessibility. The integration of modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis techniques, has facilitated the efficient construction of its complex framework. This synthetic robustness not only underscores the compound's feasibility for large-scale production but also underscores the evolving capabilities of modern organic chemistry in constructing intricate molecular architectures.
The pharmacokinetic profile of 1-1-(3-methylthiophen-2-yl)cyclopropylethan-1-one is another critical aspect that has been examined in recent studies. Pharmacokinetic properties such as solubility, bioavailability, and metabolic stability are essential determinants of a drug's clinical efficacy. Preliminary data indicate that this compound exhibits favorable solubility parameters and moderate metabolic stability, suggesting its potential for further development into a viable therapeutic agent. Further optimization efforts are underway to enhance these properties while maintaining biological activity.
As research continues to uncover new biological functions and mechanisms, compounds like 1-1-(3-methylthiophen-2-y lcyclopropylethan - 1 - one) (CAS No. 1503315 - 56 - 7) are poised to play increasingly significant roles in drug discovery pipelines. The integration of interdisciplinary approaches—combining synthetic chemistry, computational modeling, and biological evaluation—has accelerated the identification of novel bioactive molecules with therapeutic potential. This compound exemplifies how structural innovation can lead to discoveries with broad implications for human health.
In conclusion, 1 - 1 - ( 3 - methylthiophen - 2 - yl ) cyc lo prop yle than - 1 - one represents a structurally sophisticated molecule with multifaceted biological activities. Its unique combination of pharmacophoric elements positions it as a valuable scaffold for medicinal chemistry investigations into cancer therapy and inflammation modulation . Ongoing research aims to elucidate its mechanisms of action further optimize its pharmacokinetic properties . As our understanding deepens , this compound promises to contribute significantly to advancements in chemical biology .
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